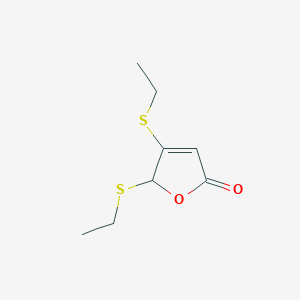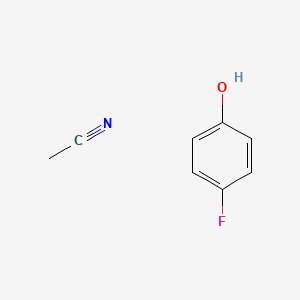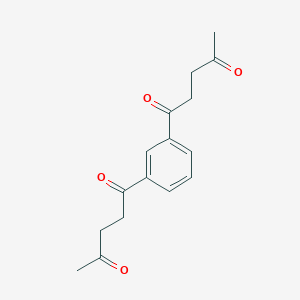
1,1'-(1,3-Phenylene)di(pentane-1,4-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,3-Phenylene)di(pentane-1,4-dione) is an organic compound characterized by the presence of two pentane-1,4-dione groups attached to a 1,3-phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)di(pentane-1,4-dione) typically involves the reaction of 1,3-phenylenediamine with pentane-1,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(1,3-Phenylene)di(pentane-1,4-dione) may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,3-Phenylene)di(pentane-1,4-dione) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The phenylene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylene derivatives.
Scientific Research Applications
1,1’-(1,3-Phenylene)di(pentane-1,4-dione) has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1’-(1,3-Phenylene)di(pentane-1,4-dione) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The diketone groups play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione)
- 1,1’-(1,3-Phenylene)di-1H-1,2,4-triazole
- 1,1’-(methylenedi-4,1-phenylene)bis-1H-pyrrole-2,5-dione
Uniqueness
1,1’-(1,3-Phenylene)di(pentane-1,4-dione) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
62619-84-5 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1-[3-(4-oxopentanoyl)phenyl]pentane-1,4-dione |
InChI |
InChI=1S/C16H18O4/c1-11(17)6-8-15(19)13-4-3-5-14(10-13)16(20)9-7-12(2)18/h3-5,10H,6-9H2,1-2H3 |
InChI Key |
DQFUSTLJYSQJHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC(=CC=C1)C(=O)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14523436.png)
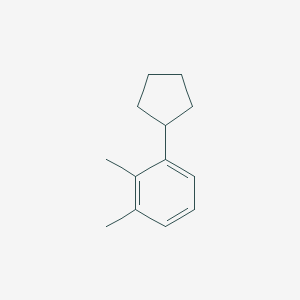
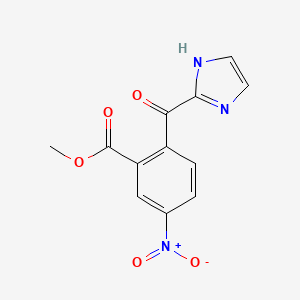
![4-methoxy-3H-imidazo[2,1-b]purine](/img/structure/B14523457.png)
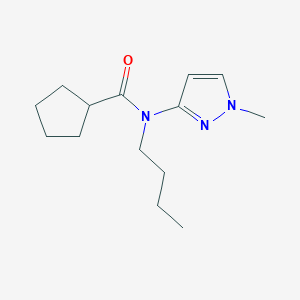
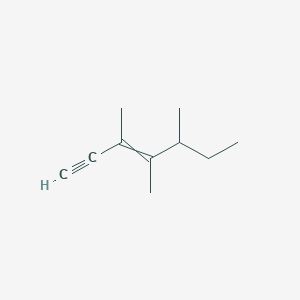
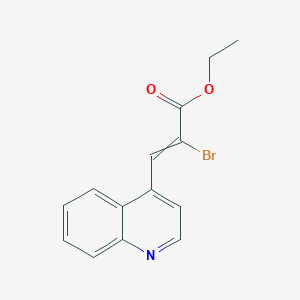
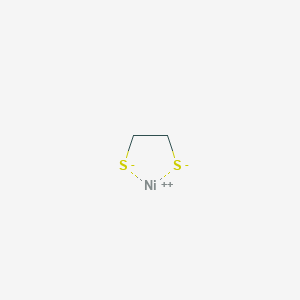
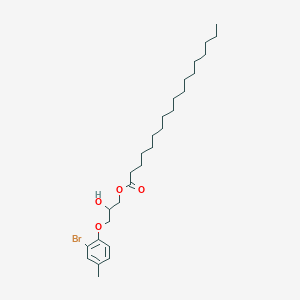
![2-[Benzyl(hydroxy)amino]-2-methylpropanenitrile](/img/structure/B14523489.png)
![4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol;hydrochloride](/img/structure/B14523492.png)
![[1-(Benzenesulfonyl)-4-chlorobut-3-en-1-yl]benzene](/img/structure/B14523494.png)
